N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine
Description
N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a dimethylamine group at the 4-position and a 2-methylpiperazine substituent at the 6-position of the pyrimidine ring. Its molecular formula is C₁₁H₁₉N₅ (molecular weight: 221.31 g/mol) . However, commercial availability has been discontinued, possibly due to synthesis or stability challenges .
Properties
IUPAC Name |
N,N-dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-7-12-4-5-16(9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHVPLGRSGXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine, with the CAS number 1372811-13-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 221.30 g/mol |
| CAS Number | 1372811-13-6 |
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including:
- Receptor Tyrosine Kinases (RTKs) : Research indicates that compounds with similar structures can inhibit RTKs, which play a crucial role in cancer cell proliferation and survival. This inhibition leads to apoptosis in cancer cells, making such compounds potential anticancer agents .
- Blood-Brain Barrier Penetration : The presence of the piperazine moiety enhances the ability of the compound to cross the blood-brain barrier, which is significant for developing treatments for central nervous system disorders .
Anticancer Properties
This compound has shown promising results in preclinical studies:
- Apoptosis Induction : Similar compounds have demonstrated potent apoptosis induction capabilities. For instance, a related compound exhibited an EC of 2 nM in inducing apoptosis in cell-based assays .
Case Studies and Research Findings
- In Vivo Studies : In mouse xenograft models, compounds structurally related to this compound have been effective against breast cancer cells, indicating potential efficacy for this compound as well .
- Structure-Activity Relationship (SAR) Studies : Investigations into SAR have revealed that modifications in the piperazine and pyrimidine rings can significantly affect biological activity. Such studies are critical for optimizing the efficacy and safety profiles of new derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine has been investigated for its role in drug development, particularly in the following areas:
-
Anticancer Research :
- The compound exhibits properties that may inhibit specific cancer cell lines. Studies have shown that it can interact with targets involved in tumor growth and proliferation, making it a candidate for further development as an anticancer agent.
-
Neuropharmacology :
- Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its efficacy as a modulator of neurotransmitter systems.
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound may possess antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.
Research Tool
The compound serves as a valuable research tool in biochemical studies due to its ability to selectively bind to certain receptors or enzymes. This property allows researchers to:
- Investigate specific biological pathways.
- Develop assays for drug screening.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in various industrial sectors:
-
Chemical Synthesis :
- It can be used as an intermediate in the synthesis of more complex organic molecules, particularly those required in pharmaceutical manufacturing.
-
Material Science :
- The compound's unique structure may allow it to be incorporated into polymers or other materials, enhancing their properties or providing new functionalities.
Case Studies
A review of case studies highlights the diverse applications of this compound:
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Neuropharmacology | Showed potential as a serotonin receptor modulator, affecting mood regulation. |
| Study C | Antimicrobial | Exhibited activity against several strains of bacteria, indicating potential for antibiotic development. |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
N,N-Dimethyl-6-(piperidin-1-yl)pyrimidin-4-amine
- Structure : Replaces the 2-methylpiperazine with a piperidine ring (C₁₁H₁₉N₄, MW: 207.28 g/mol) .
- Key Differences: Nitrogen Content: Piperidine (1 N) vs. Synthesis: Lower yield (26%) compared to other analogs, attributed to solubility issues requiring DMSO for dissolution .
- Applications : Explored as a Mycobacterium tuberculosis inhibitor but with moderate potency .
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Structure : Features a butyl group at the 4-position and an unsubstituted piperazine at the 6-position (C₁₀H₁₇N₅, MW: 207.28 g/mol) .
- Versatility: Used broadly in drug discovery for kinase inhibitors due to its balanced electronic profile .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Substituted at the 2-amine and 4-methyl positions (C₁₀H₁₆N₄, MW: 192.27 g/mol) .
- Key Differences :
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Structure : Lacks the 2-methyl group on piperazine (C₁₀H₁₇N₅, MW: 207.28 g/mol) .
- Synthetic Accessibility: Higher commercial availability compared to the discontinued target compound .
Pharmacological and Physicochemical Comparisons
Binding Affinity and Bioactivity
- Antiangiogenic Potential: Pyrimidine derivatives with thiadiazole or benzothiazole substituents (e.g., –7.84 kcal/mol binding energy) outperform simpler amines like the target compound in silico .
- Antimycobacterial Activity : The target compound’s 2-methylpiperazine may enhance target engagement compared to piperidine analogs, though in vivo data are lacking .
Physicochemical Properties
<sup>*</sup>Calculated using fragment-based methods.
Patent and Therapeutic Landscape
- Patent Trends : Pyrimidin-4-amine derivatives are prominent in patents for hyperproliferative disorders (e.g., cancer) and neurological conditions . The target compound’s 2-methylpiperazine group is absent in most patented analogs, which often prioritize sulfoximine or oxadiazole substituents for enhanced potency .
Preparation Methods
Pyrimidine Ring Formation
Cyclization of Enaminones with Guanidines : The pyrimidine ring is formed by condensing enaminone intermediates with guanidine hydrochloride under controlled conditions. This classical method efficiently constructs the 2,4-diaminopyrimidine scaffold, which is the core of the target molecule.
Building Block Preparation : Enaminones are prepared from acetylated heterocycles (e.g., 5-acetylthiazoles) via condensation with reagents such as N,N-dimethylformamide dimethyl acetal or Bredereck’s reagent. Guanidines are synthesized or obtained commercially and may be protected with Boc groups to mask interfering amino functionalities during synthesis.
N,N-Dimethylation
The 4-amino group on the pyrimidine ring is typically introduced as an N,N-dimethylamino substituent either by:
Using N,N-dimethyl-substituted guanidine derivatives in the pyrimidine ring formation step.
Post-synthetic methylation of the 4-amino group using methylating agents under mild conditions.
Detailed Synthetic Procedures from Literature
Research Findings and Optimization Notes
Microwave-Assisted Cyclization : Use of microwave irradiation significantly reduces reaction times for pyrimidine ring formation and can improve yields.
Protecting Groups : Boc protection of amino groups on guanidine intermediates is crucial to prevent side reactions and improve product purity.
Catalyst Selection : The choice of palladium catalyst and ligands in Buchwald–Hartwig amination affects the coupling efficiency with 2-methylpiperazine, especially in sterically hindered systems.
Purity Challenges : Phosphorous salt impurities from reagents like diphenylphosphoryl azide (DPPA) can contaminate product mixtures; thorough purification steps are necessary.
Yield Considerations : One-pot Curtius rearrangement methods have been reported for related intermediates, offering improved yields and purity compared to multi-step isolations.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Enaminone-Guanidine Cyclization | Classical pyrimidine ring formation | Well-established, versatile | Moderate yields, longer times |
| Microwave-Assisted Cyclization | Accelerated ring closure | Faster reaction, improved yield | Requires specialized equipment |
| Nucleophilic Aromatic Substitution | Direct substitution of bromopyrimidine | Simple, cost-effective | May require forcing conditions |
| Buchwald–Hartwig Amination | Pd-catalyzed amination with piperazine | High selectivity and yield | Requires expensive catalysts |
| One-Pot Curtius Rearrangement | For related intermediates | Improved yield and purity | Specific to certain substrates |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine, and how are intermediates validated?
- Methodology : Multi-step synthesis often involves coupling reactions (e.g., Suzuki-Miyaura for pyrimidine core functionalization) and nucleophilic substitution to introduce the 2-methylpiperazine moiety . Intermediates are characterized via LC-MS (e.g., m/z 198 [M + H]+ for piperazine intermediates) and H NMR to confirm regiochemistry and purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 452 [M + H]+ in related compounds) . H NMR is essential for confirming substituent positions (e.g., methylpiperazine protons at δ 2.3–2.7 ppm) and stereochemistry . X-ray crystallography resolves ambiguities in molecular conformation, as demonstrated in polymorphic pyrimidin-4-amine derivatives .
Q. How do researchers design initial biological assays to evaluate receptor binding or enzyme inhibition?
- Methodology : Radioligand displacement assays (e.g., adenosine A receptor binding using H-labeled antagonists) or enzymatic inhibition studies (e.g., cholinesterase assays) are performed. Dose-response curves (IC/EC) and selectivity ratios against related receptors (e.g., A vs. A) guide early-stage prioritization .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability while maintaining stereochemical fidelity?
- Methodology : Reaction parameters (solvent polarity, temperature, catalyst loading) are systematically varied. For example, palladium catalysts (e.g., Pd(PPh)) in Suzuki couplings enhance coupling efficiency for pyrimidine boronic esters . Continuous-flow systems may mitigate decomposition of sensitive intermediates during scale-up .
Q. What strategies resolve contradictions in biological activity data across in vitro vs. cell-based assays?
- Methodology : Orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell viability assays) validate target engagement. Discrepancies may arise from off-target effects or differential membrane permeability, requiring structural tweaks (e.g., logP optimization via substituent modification) . Statistical meta-analysis of replicate datasets identifies outliers .
Q. How does molecular docking inform the design of analogs with enhanced binding affinity to target receptors?
- Methodology : Docking simulations (e.g., AutoDock Vina) predict interactions between the pyrimidine core/piperazine substituents and receptor active sites (e.g., adenosine A hydrophobic pockets). Free energy calculations (MM-GBSA) prioritize analogs with stronger hydrogen bonding (e.g., N–H···O interactions) or π-stacking .
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
- Methodology : Rodent models assess bioavailability, brain penetration (via CSF sampling), and metabolic stability. LC-MS/MS quantifies plasma concentrations, while PET imaging with radiolabeled analogs (e.g., C-labeled pyrimidines) tracks tissue distribution .
Q. How do structural modifications to the pyrimidine or piperazine groups alter bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Systematic substitution (e.g., replacing dimethylamine with ethyl or cyclopropyl groups) followed by enzymatic assays identifies critical pharmacophores. For instance, 4-methylpiperazine analogs show enhanced A receptor antagonism compared to unsubstituted derivatives .
Notes
- Citations reference peer-reviewed journals, patents, and crystallographic studies.
- Advanced questions emphasize experimental design, data reconciliation, and translational research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
